

# Application Note: Caco-2 Cell Permeability Assay for BI 224436

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## Compound of Interest

Compound Name: BI 224436

Cat. No.: B606078

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## Introduction

**BI 224436** is an investigational non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection.[1] It acts by binding to a conserved allosteric pocket on the HIV integrase enzyme, distinguishing its mechanism from catalytic site inhibitors.[1] Assessing the oral bioavailability of new drug candidates is a critical step in preclinical development. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict in vivo drug absorption.[2] This application note provides a detailed protocol for determining the intestinal permeability of **BI 224436** using the Caco-2 cell model and presents available permeability data for this compound.

The Caco-2 cell line, derived from a human colorectal carcinoma, forms a polarized monolayer with well-defined tight junctions and expresses various transporters and efflux pumps, making it a robust model for predicting both passive diffusion and active transport mechanisms.[2][3] Studies have shown that **BI 224436** possesses drug-like absorption, distribution, metabolism, and excretion (ADME) properties, including good cell permeability as determined by the Caco-2 assay.[4][5]

## Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane. The assay can

be performed in two directions: from the apical (AP) to the basolateral (BL) side, simulating intestinal absorption into the bloodstream, and from the basolateral to the apical side, assessing the potential for active efflux.[6] The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated from the concentration of the compound that appears in the receiver chamber over time.[3] An efflux ratio, calculated from the bidirectional Papp values, greater than 2 is indicative of active efflux.[7]

## Data Presentation

The Caco-2 permeability of **BI 224436** has been characterized as "very good".[8] Quantitative data from in vitro ADME studies are summarized in the table below.

Compound	Direction	Apparent Permeability (Papp) ( $\times 10^{-6}$ cm/s)	Efflux Ratio (Papp B-A / Papp A-B)	Permeability Classification
BI 224436	AP to BL	14	Not Available	High
	BL to AP	Not Available		

Note: The basolateral to apical (B-A) Papp value and the efflux ratio for **BI 224436** are not publicly available. A Papp (AP to BL) value  $>10 \times 10^{-6}$  cm/s is generally classified as high permeability.

## Experimental Protocols

This section details the methodology for conducting a Caco-2 cell permeability assay for a test compound like **BI 224436**.

## Materials and Reagents

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES
- D-Glucose
- Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
- Test compound (**BI 224436**)
- Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)
- Lucifer Yellow
- Analytical instrumentation (e.g., LC-MS/MS)

## Cell Culture and Monolayer Formation

- Cell Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Plating on Transwells: Once confluent, detach the cells using Trypsin-EDTA and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.
- Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

## Monolayer Integrity Assessment

Before initiating the transport experiment, it is crucial to verify the integrity of the Caco-2 cell monolayer.

- **Transepithelial Electrical Resistance (TEER) Measurement:** Measure the TEER of the monolayer using a voltohmmeter. TEER values should be  $>200 \Omega \cdot \text{cm}^2$  as an indicator of well-formed tight junctions.[9]
- **Lucifer Yellow Permeability:** To assess paracellular permeability, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber. The Papp value for Lucifer Yellow should be  $<1.0 \times 10^{-6} \text{ cm/s}$ .

## Transport Experiment (Bidirectional)

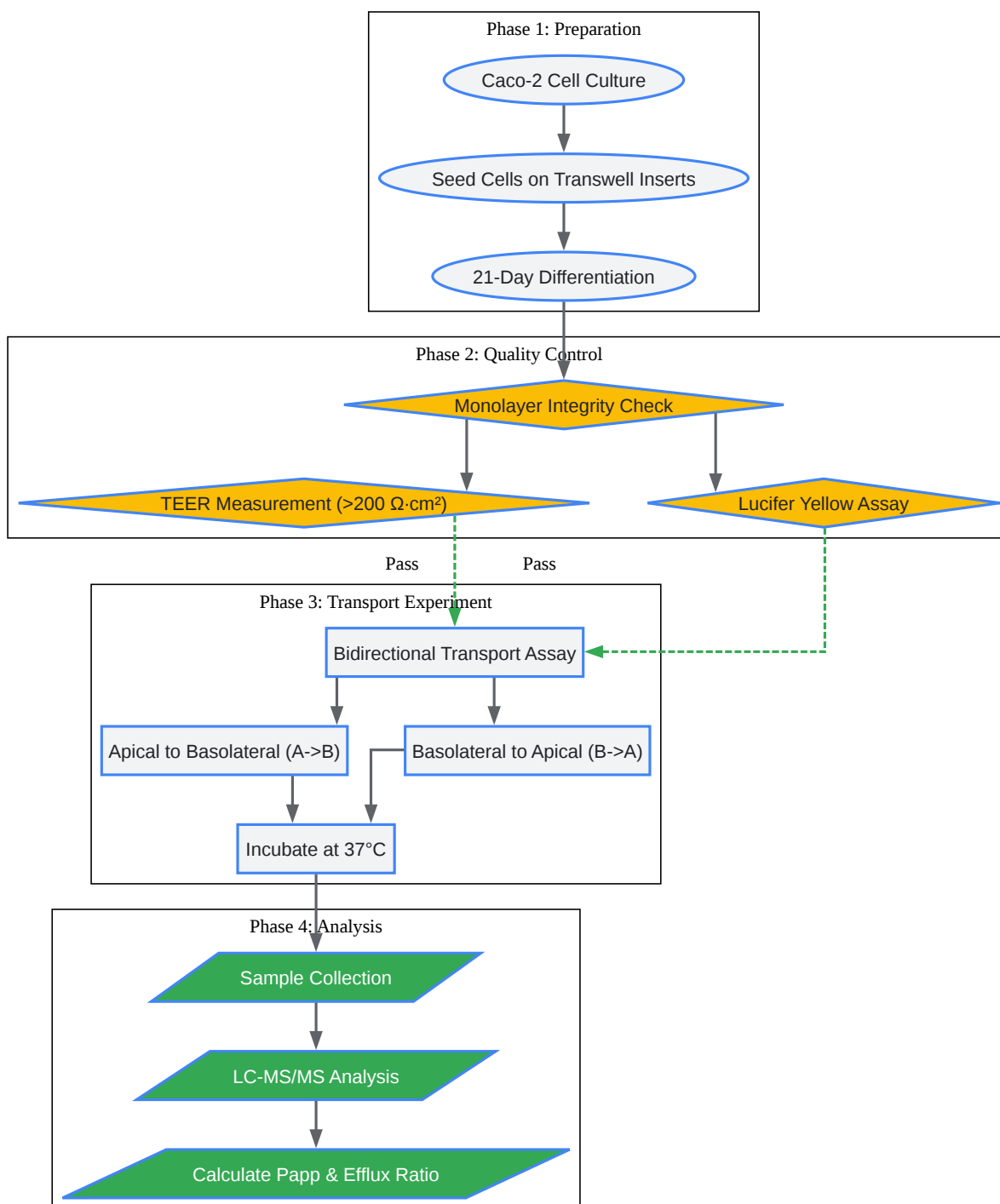
- **Preparation:** Wash the Caco-2 monolayers with pre-warmed (37°C) HBSS containing 25 mM HEPES and 10 mM D-Glucose.
- **Apical to Basolateral (A-B) Transport:**
  - Add the test compound solution (e.g., 10  $\mu\text{M}$  **BI 224436** in HBSS) to the apical (donor) chamber.
  - Add fresh HBSS to the basolateral (receiver) chamber.
- **Basolateral to Apical (B-A) Transport:**
  - Add the test compound solution to the basolateral (donor) chamber.
  - Add fresh HBSS to the apical (receiver) chamber.
- **Incubation:** Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- **Sampling:** At the end of the incubation period, collect samples from both the donor and receiver chambers.
- **Analysis:** Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.

## Data Analysis

- Calculate the Apparent Permeability Coefficient (P<sub>app</sub>):
  - $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
  - Where:
    - dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).
    - A is the surface area of the membrane (cm<sup>2</sup>).
    - C<sub>0</sub> is the initial concentration of the compound in the donor chamber (mol/cm<sup>3</sup>).
- Calculate the Efflux Ratio (ER):
  - $ER = P_{app} \text{ (B-A)} / P_{app} \text{ (A-B)}$
  - An ER > 2 suggests that the compound is a substrate for an efflux transporter.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Caco-2 cell permeability assay.



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Caption: Caco-2 Permeability Assay Workflow.

## Conclusion

The Caco-2 cell permeability assay is an essential in vitro tool for predicting the oral absorption of drug candidates. The available data indicates that **BI 224436** has high permeability, a favorable characteristic for an orally administered drug. The detailed protocol provided herein can be utilized by researchers in drug development to assess the intestinal permeability of novel compounds. Further investigation into the basolateral to apical transport of **BI 224436** would provide a more complete understanding of its interaction with efflux transporters.

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